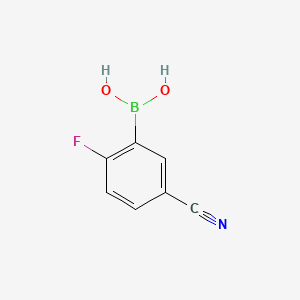

5-Cyano-2-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCSMTHUTFTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382607 | |

| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-30-1 | |

| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Cyano-2-fluorophenylboronic acid chemical properties

An In-depth Technical Guide to 5-Cyano-2-fluorophenylboronic acid

This guide provides an in-depth technical overview of this compound, a versatile and increasingly important reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties to offer field-proven insights into its stability, reactivity, and application. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure both accuracy and practical utility.

This compound (CAS RN: 468718-30-1) is a bifunctional organoboron compound featuring both a cyano (-CN) and a fluorine (-F) substituent on the phenyl ring.[1][2] This substitution pattern imparts a unique electronic character that is central to its reactivity.

Structural and Electronic Considerations

The molecule's utility is fundamentally governed by the interplay of its functional groups. The fluorine atom at the ortho position and the cyano group at the meta position (relative to the boronic acid) are both strongly electron-withdrawing. This electronic pull has two significant consequences:

-

Enhanced Lewis Acidity: The electron-deficient nature of the aromatic ring increases the Lewis acidity of the boron center. This can influence its interaction with bases and its rate of transmetalation in catalytic cycles.[2]

-

Modulated Reactivity: The substituents dictate the electronic and steric environment of the C-B bond, enhancing its selectivity and reactivity in cross-coupling reactions.[1][3]

The structure of this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Physical and Safety Data Summary

For ease of reference, the core physicochemical properties and hazard information are summarized in the table below. This data is critical for proper handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 468718-30-1 | [1][4] |

| Molecular Formula | C₇H₅BFNO₂ | [1] |

| Molecular Weight | 164.93 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | > 300 °C | [1] |

| Storage | Keep refrigerated in a dry, well-ventilated place | [5] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6] |

| GHS Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously... | [5] |

Stability and the Boroxine Equilibrium

A crucial, yet often overlooked, aspect of boronic acid chemistry is the equilibrium with its cyclic trimeric anhydride, the boroxine. This dehydration reaction is reversible and its equilibrium position is dictated by the electronic nature of the aryl substituent and the presence of water.[7]

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Field Insights: For arylboronic acids, electron-donating groups tend to favor the formation of the more stable boroxine trimer. Conversely, the strong electron-withdrawing nature of the cyano and fluoro groups on this compound disfavors boroxine formation.[5] Therefore, under typical laboratory storage and reaction conditions, this compound exists predominantly as the monomeric boronic acid. This is an advantageous property, as the monomer is the active species in most catalytic cycles, leading to more consistent reactivity and stoichiometry compared to its electron-rich counterparts which may contain varying amounts of the anhydride.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the integrity of the starting material. Below are the expected Nuclear Magnetic Resonance (NMR) spectral characteristics.

-

¹H NMR: The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the presence of water.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atom bonded to the boron (C-B) will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus. Carbon-fluorine coupling (J-CF) will be observed for the carbons ortho, meta, and para to the fluorine atom.

-

¹¹B NMR: This provides direct information about the boron center. For a tricoordinate boronic acid like this one, a single, relatively broad peak is expected in the range of δ 28-33 ppm. The presence of a significant amount of the corresponding boroxine would give rise to a second peak at a slightly downfield shift (~33-35 ppm).[8]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment. Coupling to ortho and meta protons will be observed.

Reference Spectral Data: Spectra for this compound have been recorded in deuterated acetone (Acetone-d6) and deuterated methanol (CD3OD).[6] Researchers should reference these known spectra when analyzing their material.

Synthesis Protocol: A Validated Approach

The synthesis of substituted arylboronic acids is a well-established field. A common and reliable method involves directed ortho-metalation followed by borylation. The following protocol is a representative procedure adapted from established methods for similar substrates.[9][10]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-CYANO-2-FLUOROBENZENEBORONIC ACID(468718-30-1) 1H NMR spectrum [chemicalbook.com]

- 7. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 5-Cyano-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5-Cyano-2-fluorophenylboronic acid, a critical building block in modern medicinal chemistry and materials science. With a focus on scientific integrity and practical application, this document details the predominant synthetic strategies, elucidates the underlying chemical principles, and offers detailed experimental protocols. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to understand the critical parameters that govern the reaction's success, from starting material selection to final product purification and characterization. This guide is intended to be a valuable resource for professionals engaged in drug discovery, process development, and the creation of novel organic materials.

Introduction: The Significance of this compound

This compound is a versatile bifunctional reagent that has garnered significant attention in the fields of pharmaceutical development and advanced materials.[1] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.

The presence of the cyano and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to the resulting coupled products, making this boronic acid a favored building block in the synthesis of biologically active compounds and functional materials.[1] Specifically, it serves as a key intermediate in the development of targeted cancer therapies and other pharmaceutical agents.[1]

This guide will focus on the most prevalent and practical synthetic route to this compound, proceeding from the readily available starting material, 5-bromo-2-fluorobenzonitrile.

Strategic Approach to Synthesis: The Lithiation-Borylation Pathway

The most common and industrially scalable approach to the synthesis of this compound involves a halogen-metal exchange followed by borylation. This strategy leverages the reactivity of organolithium or Grignard reagents generated in situ from an aryl halide precursor. The overall transformation can be visualized as a two-step process:

-

Formation of an Organometallic Intermediate: The bromine atom of 5-bromo-2-fluorobenzonitrile is replaced by a more electropositive metal, typically lithium or magnesium, to generate a highly nucleophilic aryl species.

-

Electrophilic Quench with a Borate Ester: The organometallic intermediate then reacts with a trialkyl borate, an electrophilic source of boron, to form a boronate ester.

-

Hydrolysis to the Boronic Acid: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Sources

5-Cyano-2-fluorophenylboronic acid molecular structure

An In-depth Technical Guide to 5-Cyano-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, certain reagents distinguish themselves through their versatility and enabling power. This compound is unequivocally one such molecule. Its elegantly functionalized aromatic core serves as a cornerstone for constructing complex molecular architectures, particularly within the demanding context of pharmaceutical and materials science research. This guide is crafted from the perspective of a senior application scientist, aiming to provide not just a repository of data, but a practical, in-depth understanding of this reagent's structure, synthesis, and strategic application. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes, but self-validating systems grounded in robust chemical principles.

Molecular Architecture: A Trifecta of Functionality

The efficacy of this compound stems from the precise arrangement of its three functional groups on the phenyl ring. Understanding the interplay of these groups is critical to harnessing the molecule's full potential.

-

The Boronic Acid [-B(OH)₂]: Positioned at C1, this group is the reactive heart of the molecule for cross-coupling reactions. As a Lewis acid, it is primed to engage with palladium catalysts in the crucial transmetalation step of the Suzuki-Miyaura cycle.[1][2]

-

The Ortho-Fluorine [-F]: The fluorine atom at C2 exerts a powerful electron-withdrawing inductive effect. This electronic pull increases the Lewis acidity of the adjacent boronic acid, which can accelerate the rate of transmetalation.[3][4] Furthermore, in the final coupled product, this fluorine atom can serve as a valuable tool for medicinal chemists to modulate properties like metabolic stability, binding affinity, and lipophilicity.[5]

-

The Meta-Cyano [-CN]: The nitrile group at C5 is a strong electron-withdrawing group that further influences the electronic nature of the ring.[3] Critically, it also provides a versatile synthetic handle for subsequent transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocyclic systems, dramatically expanding the synthetic possibilities post-coupling.

The synergy of these groups makes this compound a highly valued building block for creating novel compounds with tailored properties.[3][6]

Physicochemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BFNO₂ | [3][6] |

| Molecular Weight | 164.93 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | >300 °C | [6][7] |

| CAS Number | 468718-30-1 | [6][7] |

| pKa | 6.97 ± 0.58 (Predicted) | [7] |

Synthesis and Quality Control

A reliable and scalable synthesis is paramount for any key building block. The most common laboratory-scale preparation involves a directed ortho-metalation/borylation sequence.

Synthetic Workflow Diagram

Caption: Synthetic pathway via directed ortho-metalation and borylation.

Detailed Synthesis Protocol

This protocol is a representative method for the synthesis of this compound.

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve 3-bromo-4-fluorobenzonitrile (1.0 equivalent) in the THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 2 hours at -78 °C.

-

Causality Explanation: The extreme cold is necessary to prevent side reactions and decomposition of the highly reactive organolithium intermediate. LDA is a strong, non-nucleophilic base, making it ideal for deprotonation without attacking the cyano group. The fluorine atom directs the deprotonation to the adjacent ortho position (C2).

-

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the cold solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality Explanation: The organolithium intermediate acts as a powerful nucleophile, attacking the electrophilic boron atom of the borate ester. Using a slight excess of the borate ester ensures complete consumption of the valuable intermediate.

-

-

Hydrolysis and Workup: Cool the mixture to 0 °C and quench by slowly adding 2 M aqueous hydrochloric acid until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Causality Explanation: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by trituration with a hexanes/ether mixture or recrystallization to yield pure this compound.

Characterization and Purity Assessment

The final product's identity and purity must be rigorously confirmed.

-

¹H and ¹⁹F NMR: To confirm the structure and substitution pattern.

-

¹¹B NMR: To verify the presence of the boronic acid moiety.

-

FTIR: To identify the characteristic stretches for the -CN (~2230 cm⁻¹) and O-H (~3300 cm⁻¹, broad) groups.

-

LC-MS: To confirm the molecular weight and assess purity. Spectroscopic data for this compound are available for comparison in chemical databases.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount use of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl structures.[6][9][10] This reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and mild reaction conditions.[1]

General Suzuki-Miyaura Workflow

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 468718-30-1: this compound [cymitquimica.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-CYANO-2-FLUOROBENZENEBORONIC ACID | 468718-30-1 [amp.chemicalbook.com]

- 8. 5-CYANO-2-FLUOROBENZENEBORONIC ACID(468718-30-1) 1H NMR [m.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

Navigating the Nuances of 5-Cyano-2-fluorophenylboronic Acid: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenge of a Modern Reagent

5-Cyano-2-fluorophenylboronic acid is a highly functionalized organoboron compound that has become an invaluable building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties, stemming from the ortho-fluoro and para-cyano substituents, render it a versatile partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1] However, the very features that enhance its reactivity also introduce inherent stability challenges. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and analysis to ensure its integrity from the stock bottle to the reaction flask.

Section 1: The Chemical Landscape of this compound

The stability of any reagent is fundamentally tied to its molecular structure. In this compound, the boron atom is bonded to an aromatic ring bearing two potent electron-withdrawing groups: a fluorine atom at the ortho position and a cyano group at the para position.

-

Increased Lewis Acidity: These substituents significantly decrease the electron density on the aromatic ring and, by extension, on the boron atom. This heightened electrophilicity, or Lewis acidity, is a double-edged sword.[3][4][5] While it facilitates the crucial transmetalation step in cross-coupling reactions, it also renders the boron center more susceptible to nucleophilic attack, a key step in several degradation pathways.

-

Susceptibility of Electron-Deficient Systems: It is well-established that highly electron-deficient arylboronic acids are particularly prone to degradation under various conditions, a critical consideration for this specific reagent.[6][7]

Section 2: Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is paramount to preventing it. The two most significant pathways are protodeboronation and oxidation. A third process, dehydration, leads to the formation of boroxines.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron (C–B) bond and its replacement by a carbon-hydrogen (C–H) bond.[8][9] This process irreversibly consumes the reagent, converting it to 3-fluorobenzonitrile.

-

Base-Catalyzed Protodeboronation: This is often the most rapid degradation route, particularly in aqueous basic solutions typical of Suzuki-Miyaura cross-coupling conditions.[8][10] The reaction proceeds through the formation of a more reactive tetrahedral boronate anion, which is then protonated, leading to the cleavage of the C-B bond.[6] Electron-deficient systems like this compound are especially susceptible to this pathway.[6]

-

Acid-Catalyzed Protodeboronation: While often slower than the base-catalyzed route, degradation can also occur under acidic conditions.[9][10]

Oxidative Deboronation

Boronic acids are susceptible to oxidation, which converts the C–B bond into a C–O bond, yielding a phenol (3-cyano-6-fluorophenol) and boric acid.[11][12] This pathway is a significant concern in the presence of atmospheric oxygen or other oxidizing agents and can be a limiting factor for applications in biological systems where reactive oxygen species are present.[11][12][13]

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[14] This is a reversible equilibrium. It is common for commercial sources of boronic acids to contain varying amounts of the corresponding boroxine anhydride.[15] While not strictly considered degradation—as boroxines are often competent reagents in cross-coupling reactions—the presence of boroxines can affect the stoichiometry and kinetics of a reaction.

Caption: Decision workflow for the proper handling of this compound.

Experimental Protocol: Assessing Purity and Degradation

A self-validating system requires robust analytical methods to confirm reagent quality. A stability-indicating HPLC method is crucial.

Objective: To quantify the purity of this compound and identify potential degradants.

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation (Critical Step):

-

Dissolve the sample in an aprotic diluent such as acetonitrile immediately before injection. [16]This is the most critical step to prevent on-column hydrolysis, a common analytical artifact. [16][17][18]2. Chromatographic Conditions:

-

Column: Use a modern, low-silanol activity C18 column to minimize interactions that can catalyze degradation. [18] * Mobile Phase: A gradient of water and acetonitrile with a neutral or slightly acidic modifier (e.g., 0.1% formic acid) is a common starting point. Highly basic mobile phases should be avoided unless specifically developed for boronic acid analysis. [17] * Detection: UV detection (e.g., at 254 nm) is typically suitable. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Forced Degradation Study (Conceptual Outline):

-

To validate the stability-indicating nature of the method, subject the compound to stress conditions (in line with ICH guidelines). [16] * Acidic/Basic Hydrolysis: Incubate in dilute HCl and NaOH solutions.

-

Oxidation: Treat with a dilute solution of hydrogen peroxide. [13] * Thermal Stress: Heat the solid material.

-

Photolytic Stress: Expose the solid or a solution to UV light.

-

Analyze all stressed samples by HPLC-UV/MS and NMR (¹H, ¹⁹F, and ¹¹B) to separate and identify the resulting degradation products. [16]

-

Conclusion

This compound is a powerful synthetic tool whose utility is directly linked to its purity. Its electron-deficient nature makes it susceptible to degradation, primarily via protodeboronation and oxidation, which are significantly accelerated by moisture, oxygen, and non-neutral pH. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, maintaining cold, dry, and inert conditions at all times—researchers can effectively mitigate these degradation pathways. Verifying the compound's integrity with appropriate analytical techniques, such as RP-HPLC with aprotic sample preparation, ensures the reliability and reproducibility of experimental outcomes, ultimately upholding the standards of scientific integrity in research and development.

References

-

Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

ResearchGate. (Various Dates). Collection of articles on the mechanism of protodeboronation of arylboronic acids. [Link]

-

Klíma, P., et al. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

Klíma, P., et al. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

-

Organic Chemistry Portal. (Various Dates). Collection of articles on protodeboronation reactions. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Protodeboronation. [Link]

-

SDS Manager. (n.d.). This compound SDS. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Dranka, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

-

Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

-

ResearchGate. (Various Dates). Collection of articles on the structure, properties, and preparation of boronic acid derivatives. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

Stella, V. J., & Nti-Addae, K. W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 5. aablocks.com [aablocks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. This compound | 468718-30-1 | TCI Deutschland GmbH [tcichemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 5-Cyano-2-fluorophenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 5-Cyano-2-fluorophenylboronic acid

This compound is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation. The presence of both a cyano (-CN) and a fluoro (-F) group on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable reagent for constructing complex molecular architectures found in pharmaceuticals and advanced materials. An accurate understanding of its physical properties is the foundational first step for its effective use, ensuring reproducibility in experimental design and integrity in results.

Macroscopic and Physical State Analysis

The physical appearance of a chemical reagent is the first indicator of its identity and purity. For this compound, the expected appearance is consistently reported as a White to off-white crystalline powder [1][2].

-

Form: The compound exists as a solid at room temperature[3]. It is typically supplied as a fine powder, which is convenient for weighing and dissolution in reaction solvents[4]. The crystalline nature of the powder is a key physical characteristic[1][2].

-

Color: The ideal color is white[2][4]. An "off-white" or slightly beige appearance is also considered acceptable and is commonly listed by suppliers[1].

Expert Insight: A significant deviation from a white or off-white color—such as a yellow or brown hue—may suggest the presence of impurities or degradation products. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), or they may degrade through oxidation or prolonged exposure to moisture. Therefore, a visual inspection upon receiving a new batch is a crucial, albeit simple, quality control step before its use in a synthesis.

Quantitative Physical and Chemical Data

A summary of the key quantitative data for this compound is provided below. This information is essential for stoichiometric calculations, reaction setup, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BFNO₂ | [1][2] |

| Molecular Weight | 164.93 g/mol | [1][2] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| CAS Number | 468718-30-1 | [1][2] |

The notably high melting point (>300 °C) is characteristic of many arylboronic acids and indicates strong intermolecular forces, including hydrogen bonding, within the crystal lattice.[1][2]

Protocol for Visual Inspection and Quality Assessment

This protocol outlines a self-validating system for the initial assessment of this compound upon receipt and before use.

Objective: To verify the physical state and color of the reagent against established specifications to infer purity and stability.

Materials:

-

Spatula

-

Clean, dry watch glass or weighing paper

-

Manufacturer's Certificate of Analysis (CoA)

-

Safety glasses and gloves

Procedure:

-

Safety First: Before opening the container, ensure you are in a well-ventilated area or fume hood and are wearing appropriate personal protective equipment (PPE).

-

Documentation Review: Compare the information on the container label (Name, CAS Number, Lot Number) with your purchase order and the provided CoA.

-

Visual Inspection: Carefully open the container. Using a clean spatula, transfer a small sample (~10-20 mg) onto a watch glass.

-

Color Assessment: Observe the color of the powder under good lighting. It should be white to off-white. Note any discoloration.

-

Form Assessment: Observe the texture of the powder. It should be a fine, crystalline solid. Note if the material is clumpy, gummy, or appears wet, as this could indicate moisture absorption.

-

Comparison: Compare your visual observations with the "Appearance" specification listed on the product's CoA or supplier datasheet.

-

Record Keeping: Document the appearance of the material in your lab notebook for the specific lot number. If significant deviations are observed, do not use the reagent and contact the supplier for technical support.

Workflow for Reagent Qualification

The following diagram illustrates the logical workflow for qualifying a new batch of this compound, starting with the assessment of its physical appearance.

Caption: Workflow for the initial quality assessment of this compound.

Handling and Storage Considerations

To maintain its physical and chemical integrity, this compound should be stored under appropriate conditions.

-

Storage Temperature: Room temperature storage is generally recommended.[1][2][3]

-

Atmosphere: The container should be kept tightly sealed in a dry, dark place to protect it from moisture and light.[2] Boronic acids are susceptible to degradation in the presence of atmospheric moisture.

Trustworthiness Insight: Proper storage is paramount. The physical appearance of the solid can change over time if stored improperly. The development of clumps or a change in color can be the first sign of decomposition, which will directly impact its reactivity and lead to inconsistent results in sensitive applications like drug development.

References

- Chem-Impex International. (n.d.). This compound.

- TCI Deutschland GmbH. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). (2-Cyano-6-fluorophenyl)boronic acid.

- ChemicalBook. (n.d.). 5-CYANO-2-FLUOROBENZENEBORONIC ACID.

- AAPPTEC. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Cyano-2-fluorophenylboronic acid AldrichCPR.

- Sigma-Aldrich. (2022). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Cyano-5-fluorophenylboronic acid.

- TCI Chemicals. (n.d.). This compound 468718-30-1.

Sources

An In-depth Technical Guide to 5-Cyano-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 5-Cyano-2-fluorophenylboronic Acid

This compound is a versatile building block distinguished by the presence of three key functional groups on a phenyl ring: a boronic acid, a cyano group, and a fluorine atom. This unique combination of substituents imparts desirable reactivity and selectivity, making it an invaluable tool in the synthesis of complex organic molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BFNO₂ | [1][2] |

| Molecular Weight | 164.93 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1][2] |

| CAS Number | 468718-30-1 | [1][2][4] |

| Purity | Typically ≥97% | [1][4] |

| Storage | Room Temperature, sealed in a dry, dark place | [1][2] |

The high melting point suggests significant intermolecular forces in the solid state, likely due to hydrogen bonding involving the boronic acid moieties and dipole-dipole interactions from the cyano and fluoro groups. Its stability at room temperature simplifies handling and storage, a practical advantage in a laboratory setting.

The Strategic Advantage in Synthesis: A Mechanistic Perspective

The utility of this compound stems from the interplay of its functional groups. The boronic acid is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The electron-withdrawing nature of both the cyano and fluoro groups significantly influences the electronic properties of the phenyl ring, which can enhance the rate and efficiency of these coupling reactions.[5]

The fluorine atom, in particular, offers several advantages in drug design. Its introduction can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug candidate.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is an excellent substrate for this reaction, allowing for the introduction of the 5-cyano-2-fluorophenyl moiety into a wide range of molecular scaffolds.[1][5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of a base is crucial for the transmetalation step, as it activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.[9]

A Validated Experimental Protocol

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-methoxybenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon (or Nitrogen) gas supply

-

Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol).

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water (10 mL). Bubble argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The success of the reaction can be validated at multiple stages. The disappearance of starting materials and the appearance of a new product spot on TLC indicate reaction progression. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Beyond

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a wide array of biologically active molecules and advanced materials.[1]

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those for targeted cancer therapy.[1][10] Phenylboronic acid derivatives have shown promise as enzyme inhibitors and for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[11]

-

Organic Synthesis: It serves as a fundamental building block for creating complex organic molecules through Suzuki-Miyaura coupling and other cross-coupling reactions.[1][10] This is essential for the production of fine chemicals and agrochemicals.[10]

-

Materials Science: The ability to form stable carbon-carbon bonds under mild conditions makes this compound useful in the development of functionalized polymers and other advanced materials with tailored electronic and physical properties.[1]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

This compound. 2a biotech. [Link]

-

2-cyano-6-fluorophenylboronic acid. ChemSynthesis. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

2-Cyano-5-fluorophenylboronic acid. PubChem. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

- Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-CYANO-2-FLUOROBENZENEBORONIC ACID | 468718-30-1 [amp.chemicalbook.com]

- 3. 1375109-01-5|(2-Cyano-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. escales | Virtual tour generated by Panotour [ub.edu]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylboronic acids has profoundly impacted medicinal chemistry, materials science, and synthetic methodology. This guide provides a comprehensive overview of the discovery and historical development of this critical class of reagents. We will explore the foundational discoveries in organoboron and organofluorine chemistry that paved the way for their synthesis, delve into the evolution of synthetic methods from early Grignard-based approaches to modern catalytic techniques, and examine the physicochemical properties that make these compounds indispensable in contemporary research. This guide aims to provide a deep, practical understanding of the causality behind experimental choices in the synthesis and application of fluorinated phenylboronic acids, grounded in authoritative scientific literature.

Foundational Pillars: The Dawn of Organoboron and Organofluorine Chemistry

The journey to fluorinated phenylboronic acids begins not with a single discovery, but at the confluence of two major streams of chemical innovation: organoboron chemistry and the challenging field of organofluorine chemistry.

The Birth of Organoboron Chemistry

The first synthesis of an organoboron compound, ethylboronic acid, was reported in 1860 by Edward Frankland. This pioneering work laid the groundwork for the field. However, it was the work of Michaelis and Becker in 1880 on phenylboronic acid that truly opened the door to the synthesis of aromatic boronic acids. These early methods typically involved the reaction of organometallic reagents, such as organomercury or Grignard reagents, with borate esters.[1] While functional, these early procedures were often low-yielding and lacked the broad functional group tolerance of modern methods.

The Untamable Element: Early Organofluorine Chemistry

The history of organofluorine chemistry is marked by significant challenges due to the extreme reactivity of elemental fluorine.[2] The first organofluorine compound, fluoromethane, was synthesized in 1835 by Dumas and Péligot. Alexander Borodin later demonstrated a halogen exchange method in 1862 to create benzoyl fluoride.[3] The development of methods to form aryl-fluorine bonds was a critical hurdle. A significant breakthrough came in 1927 with the Balz-Schiemann reaction, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts and fluoroboric acid.[4] This reaction, along with nucleophilic halogen exchange (Halex) reactions, became a cornerstone of fluoroaromatic synthesis.[4]

The Convergence: First Syntheses of Fluorinated Phenylboronic Acids

While a definitive, single "discovery" paper for the first fluorinated phenylboronic acid is not readily apparent in modern databases, a review of early 20th-century chemical literature points to their emergence as researchers began to combine the established principles of organoboron synthesis with the burgeoning field of organofluorine chemistry. It is highly probable that the first syntheses of simple fluorophenylboronic acids were achieved in the 1930s, following the development of reliable methods for producing fluorinated aromatic starting materials.

The most prevalent early method for the synthesis of arylboronic acids, including their fluorinated analogs, involved the reaction of an organometallic reagent with a borate ester, typically trimethyl borate or triisopropyl borate.[3] The key challenge was the preparation of the requisite fluorinated Grignard or organolithium reagent.

A general representation of this early synthetic approach is as follows:

This method, while foundational, often suffered from side reactions and required strictly anhydrous conditions. The synthesis of 2-fluorophenylboronic acid, for example, can be achieved from o-bromofluorobenzene via a lithium-halogen exchange followed by reaction with a borate ester.[5]

The Evolution of Synthetic Methodologies

The initial reliance on stoichiometric organometallic reagents has given way to more sophisticated and versatile catalytic methods. This evolution has been driven by the need for greater efficiency, functional group tolerance, and milder reaction conditions, particularly in the context of complex molecule synthesis for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

A paradigm shift in the synthesis of arylboronic acids occurred with the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, a landmark development, allows for the direct synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers significantly improved functional group compatibility compared to traditional organometallic routes.

C-H Borylation: A Leap in Atom Economy

More recently, direct C-H borylation has emerged as a highly atom-economical method for the synthesis of arylboronic acids. This approach avoids the need for pre-functionalized starting materials, such as aryl halides. Iridium-catalyzed C-H borylation has proven to be particularly effective for the regioselective borylation of a wide range of aromatic compounds, including those bearing fluorine substituents.

Modern Fluorination Techniques

The direct fluorination of phenylboronic acids represents another important synthetic advancement. While historically challenging, modern methods utilizing electrophilic fluorinating agents have made this transformation more accessible. For instance, the use of acetyl hypofluorite, generated in situ from diluted fluorine, allows for the efficient fluorination of electron-rich aryl boronic acids.[6] Additionally, copper-mediated fluorination of arylboronic acids has become a valuable tool, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET).

The Impact of Fluorination on the Properties and Applications of Phenylboronic Acids

The introduction of fluorine atoms onto the phenyl ring of a boronic acid has profound effects on its physicochemical properties, which in turn dictates its applications.

Enhanced Lewis Acidity

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron center. The pKa of a boronic acid is a measure of its propensity to accept a hydroxide ion to form a tetrahedral boronate species. The introduction of fluorine atoms generally lowers the pKa, making the boronic acid a stronger Lewis acid. This enhanced acidity is crucial for applications such as carbohydrate sensing and catalysis.[7]

| Compound | pKa |

| Phenylboronic acid | ~8.8 |

| 4-Fluorophenylboronic acid | ~8.7 |

| 3-Fluorophenylboronic acid | ~8.4 |

| 2-Fluorophenylboronic acid | ~8.8 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~7.2 |

Table 1: Approximate pKa values of selected phenylboronic and fluorinated phenylboronic acids.

Note: pKa values can vary depending on the measurement conditions.

Modulation of Lipophilicity and Metabolic Stability

In drug discovery, the incorporation of fluorine is a common strategy to enhance a molecule's metabolic stability and modulate its lipophilicity. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug. Furthermore, the strategic placement of fluorine atoms can alter a molecule's interactions with biological targets and improve its pharmacokinetic profile.

Key Applications in Drug Discovery and Beyond

The unique properties of fluorinated phenylboronic acids have led to their widespread use in various scientific disciplines.

-

Medicinal Chemistry: A prominent example is Tavaborole , an antifungal agent used to treat onychomycosis.[7] The fluorine atom in Tavaborole enhances its biological activity. Many other fluorinated phenylboronic acids are used as key building blocks in the synthesis of active pharmaceutical ingredients.[8]

-

PET Imaging: The development of copper-mediated radiofluorination of arylboronic acids has enabled the synthesis of ¹⁸F-labeled radiotracers for PET imaging, a powerful diagnostic tool in oncology and neuroscience.

-

Supramolecular Chemistry and Sensing: The enhanced Lewis acidity of fluorinated phenylboronic acids makes them excellent receptors for diols, such as carbohydrates. This property is exploited in the design of sensors for glucose and other biologically important molecules.[7]

-

Organic Synthesis: Fluorinated phenylboronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[9]

Experimental Protocol: A Classic Synthesis of 2-Fluorophenylboronic Acid

This protocol outlines a representative early method for the synthesis of 2-fluorophenylboronic acid, illustrating the foundational principles discussed.

Reaction Scheme:

Materials:

-

1-Bromo-2-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

Dichloromethane

-

Hexane

-

Acetone

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-fluorobenzene and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate to the reaction mixture, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/acetone gradient to yield pure 2-fluorophenylboronic acid.[5]

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy, and its melting point should be compared to the literature value.

Conclusion

The discovery and development of fluorinated phenylboronic acids represent a significant chapter in the history of organic chemistry. From their conceptual origins at the intersection of organoboron and organofluorine chemistry to their synthesis via early organometallic methods and subsequent refinement through modern catalytic approaches, these compounds have evolved into indispensable tools for chemists. Their unique electronic properties, conferred by the strategic incorporation of fluorine, have unlocked new possibilities in drug discovery, medical imaging, and materials science. As synthetic methodologies continue to advance, the importance and applications of fluorinated phenylboronic acids are poised to expand even further, solidifying their status as a cornerstone of modern chemical synthesis.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Wyrzykiewicz, E., & Rytczak, P. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules (Basel, Switzerland), 27(11), 3427. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]

-

Al-Zoubi, R. M., & Westcott, S. A. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis, 363(9), 2354-2373. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

-

Chem-Impex. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8265-8268. [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 4-Fluorophenylboronic Acid. Retrieved January 12, 2026, from [Link]

-

Wu, Y. M., Dong, C. C., Liu, S., Zhu, H. J., & Wu, Y. Z. (2006). 3-Fluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(12), o4236–o4237. [Link]

Sources

- 1. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]

- 6. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Electron Density of 5-Cyano-2-fluorophenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution of 5-Cyano-2-fluorophenylboronic acid, a critical reagent in modern medicinal chemistry and materials science. We will explore the theoretical underpinnings of its electronic structure, dictated by the interplay of its constituent functional groups. This guide will detail both experimental and computational methodologies for accurately determining electron density, offering insights into the causal relationships between molecular structure and chemical reactivity. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are looking to leverage a deeper understanding of this versatile building block.

Introduction: The Significance of this compound in Drug Discovery

This compound is a versatile compound extensively used in organic synthesis and medicinal chemistry.[1] Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, enabling the construction of complex molecular frameworks.[1] The presence of the cyano (-CN) and fluoro (-F) substituents, along with the boronic acid [-B(OH)₂] group, imparts unique reactivity and electronic properties to the molecule, making it an invaluable tool in the synthesis of pharmaceutical agents, particularly in the development of targeted cancer therapies.[1][2][3]

The electron density, a fundamental quantum mechanical property, dictates the chemical behavior of a molecule.[4][5] It is the measure of the probability of finding an electron at a specific point in space.[6] For drug development professionals, a thorough understanding of the electron density distribution within this compound is paramount. It provides critical insights into its reactivity, intermolecular interactions, and ultimately, its efficacy in forming stable complexes with biological targets.[1]

This guide will delve into the factors governing the electron density of this molecule and present the state-of-the-art techniques for its characterization.

Theoretical Framework: The Influence of Substituents on Electron Density

The electron density distribution in this compound is a direct consequence of the electronic effects exerted by its substituents on the phenyl ring. These effects are broadly categorized into inductive and resonance effects.[7][8][9]

-

Inductive Effects: This refers to the transmission of charge through sigma (σ) bonds.[7][9] Both the fluorine atom and the cyano group are highly electronegative, leading to a strong inductive withdrawal of electron density from the aromatic ring.[7][9] The boronic acid group also exhibits an electron-withdrawing inductive effect.

-

Resonance Effects: This involves the delocalization of pi (π) electrons across the molecule.[7][8]

-

The cyano group is a powerful electron-withdrawing group via resonance, pulling electron density from the ring into the C≡N triple bond.[7][9]

-

The fluorine atom , conversely, exhibits an electron-donating resonance effect due to its lone pairs of electrons, which can be delocalized into the aromatic π system.[7] However, for halogens, the inductive effect generally outweighs the resonance effect.

-

The boronic acid group has an empty p-orbital on the boron atom, which can accept π-electron density from the phenyl ring, thus acting as a resonance-withdrawing group.

-

The interplay of these effects results in a complex and nuanced electron density landscape across the this compound molecule. The synergistic electron-withdrawing nature of the cyano and fluoro substituents significantly modulates the reactivity of the boronic acid moiety, a key factor in its synthetic applications.[1][10]

Methodologies for Determining Electron Density

The electron density of a molecule can be determined through both experimental and computational methods.[5] Each approach offers unique advantages and provides complementary information.

Experimental Determination of Electron Density

High-resolution X-ray crystallography is the primary experimental technique for determining the electron density distribution in crystalline solids.[4][6][11]

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.[11]

-

Data Collection: A selected crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[11] Monochromatic X-rays are used to irradiate the crystal, and the diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. Advanced refinement models, such as the multipole model, are then used to accurately map the aspherical electron density distribution around each atom.[4]

Other experimental techniques such as Transmission Electron Microscopy (TEM), Scanning Tunneling Microscopy (STM), and Atomic Force Microscopy (AFM) can provide information about the electron density at surfaces and for individual atoms, but X-ray diffraction remains the gold standard for detailed molecular electron density analysis.[6][12]

Computational Determination of Electron Density

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and analyzing the electronic structure of molecules.[13][14][15] DFT calculations can provide a detailed picture of the electron density, molecular orbitals, and other electronic properties.[13][16]

-

Geometry Optimization: The first step is to obtain the minimum energy structure of the this compound molecule. This is typically done using a DFT method with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[13] The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been found.[13]

-

Electron Density Calculation: Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory or a larger basis set to obtain a more accurate wavefunction and electron density.

-

Analysis of Electron Density: The calculated electron density can be visualized as 3D isosurfaces or 2D contour maps. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide quantitative information about atomic charges, bond orders, and orbital interactions.[16]

Analysis and Interpretation of the Electron Density of this compound

Based on the theoretical principles and computational methodologies described, we can predict the key features of the electron density distribution in this compound.

| Feature | Predicted Electron Density Characteristic | Rationale |

| Phenyl Ring | Electron deficient (electrophilic) | Strong inductive and resonance withdrawal by the -CN and -F substituents. |

| Cyano Group | High electron density on the nitrogen atom | Due to the triple bond and the high electronegativity of nitrogen. |

| Fluorine Atom | High electron density around the atom | High electronegativity leads to significant electron localization. |

| Boronic Acid Group | Electron deficient boron atom | The boron atom is sp² hybridized with a vacant p-orbital. |

| Oxygen Atoms | High electron density | Lone pairs of electrons and high electronegativity. |

The electron-deficient nature of the phenyl ring enhances the Lewis acidity of the boronic acid group, which is a crucial aspect of its reactivity in Suzuki-Miyaura coupling. The precise distribution of electron density also governs the non-covalent interactions that the molecule can engage in, which is of high importance in drug-receptor binding.

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Caption: Logical flow of substituent effects on electron density and reactivity.

Caption: Experimental workflow for determining electron density via X-ray crystallography.

Caption: Computational workflow for determining electron density using DFT.

Conclusion and Future Outlook

A detailed understanding of the electron density of this compound is not merely an academic exercise; it is a crucial component of rational drug design and catalyst development. The electron-withdrawing nature of the cyano and fluoro substituents creates an electron-deficient aromatic system, which in turn modulates the reactivity of the boronic acid functional group. This electronic fine-tuning is what makes this molecule a highly effective and selective reagent in complex organic synthesis.

Future research will likely focus on the experimental determination of the charge density of this compound and its derivatives to validate computational models. Furthermore, time-resolved studies of its electron density during chemical reactions could provide unprecedented insights into the mechanisms of catalysis and covalent bond formation. As our ability to probe and model the electronic structure of molecules continues to advance, so too will our capacity to design and synthesize the next generation of therapeutics and advanced materials.

References

- Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science.

- Wikipedia. (n.d.). Electron density.

- Chem-Impex. (n.d.). This compound.

- Lopalco, A., et al. (2018). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. ResearchGate.

- Al-Kahtani, A. A. (2025). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate.

- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds.

- Lopalco, A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed.

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.

- Kim, D. S., et al. (2006). A novel method to determine electron density by optical emission spectroscopy in low-pressure nitrogen plasmas. AIP Publishing.

- Genoni, A. (2015). Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges. NIH.

- (n.d.). Experimental Methods.

- Popelier, P. L. A. (2015). Understanding and Interpreting Molecular Electron Density Distributions. Journal of Chemical Education, 92(6), 1045-1053.

- Max-Planck-Institut für Kohlenforschung. (n.d.). Experimental Electron Density Determination.

- (n.d.). 3-Cyano-2-fluorophenylboronic acid.

- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- La Salle University. (n.d.). Substituent Effects.

- LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts.

- Jablonska, P., & Lesnikowski, Z. J. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC.

- Kim, H., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electron density - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 13. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 14. researchgate.net [researchgate.net]

- 15. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Acidity and pKa of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylboronic acids (PBAs) offers a powerful tool for modulating their physicochemical properties, most notably their acidity (pKa). This guide provides an in-depth analysis of the principles governing the pKa of fluorinated PBAs. It explores the fundamental Lewis acidic nature of the boronic acid moiety, the profound influence of fluorine's electronic effects (inductive and resonance), and the nuanced impact of its positional isomerism (ortho, meta, para). Furthermore, this document details established experimental and computational methodologies for accurate pKa determination, presents a comparative data table of various fluorinated PBAs, and discusses the critical implications of pKa modulation in the context of drug design and molecular recognition.

Introduction: The Significance of Boronic Acid Acidity

Phenylboronic acids and their derivatives have become indispensable scaffolds in medicinal chemistry, organic synthesis, and the development of chemical sensors. Their utility in Suzuki-Miyaura cross-coupling reactions is well-established, but their role in drug discovery as reversible covalent inhibitors and bioisosteres has seen a dramatic rise. A key parameter governing their biological and chemical behavior is the pKa, which defines the equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form at a given pH.

Fluorination is a premier strategy in modern drug design used to enhance metabolic stability, improve bioavailability, and alter molecular interactions. When applied to phenylboronic acids, fluorine substituents significantly influence the Lewis acidity of the boron center, thereby modulating the pKa. This modulation is critical, as the pKa dictates:

-

The ratio of the neutral (more lipophilic) to anionic (more hydrophilic) species at physiological pH (~7.4).

-

The strength of reversible covalent interactions with biological targets, such as serine proteases.

-

The affinity for diols, a crucial interaction for glucose sensors.

Understanding and predicting the pKa of fluorinated PBAs is therefore a cornerstone of their rational design for therapeutic and diagnostic applications.

Theoretical Framework: The Dual Nature of Boronic Acid Acidity